(±)15-HEPE

Lipoxygenase inhibition Leukotriene biosynthesis Eicosanoid pharmacology

(±)15-HEPE (CAS 83952-40-3) is a racemic mixture of the monohydroxy fatty acids 15(R)-HEPE and 15(S)-HEPE, derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) via non-enzymatic oxidation. It is formally designated as (±)-5-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid with a molecular formula of C20H30O3 and molecular weight of 318.4 g/mol.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
CAS No. 83952-40-3
Cat. No. B163493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)15-HEPE
CAS83952-40-3
Synonyms5-HEPE
5-hydroxy-6,8,11,14,17-eicosapentaenoic acid
5-hydroxyeicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14+
InChIKeyFTAGQROYQYQRHF-FCWZHQICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(±)15-HEPE (CAS 83952-40-3): Baseline Characterization and Procurement Relevance of a Racemic EPA-Derived Lipid Mediator


(±)15-HEPE (CAS 83952-40-3) is a racemic mixture of the monohydroxy fatty acids 15(R)-HEPE and 15(S)-HEPE, derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA) via non-enzymatic oxidation . It is formally designated as (±)-5-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid with a molecular formula of C20H30O3 and molecular weight of 318.4 g/mol [1]. As a member of the hydroxyeicosapentaenoic acid (HEPE) family, this compound serves as a bioactive lipid mediator implicated in inflammation resolution pathways, SPM biosynthesis, and PPAR-mediated transcriptional regulation [2]. The racemic nature of (±)15-HEPE distinguishes it from stereochemically pure 15(S)-HEPE (CAS 86282-92-0), making it particularly relevant as an analytical reference standard and for investigations where both enantiomers may contribute to observed biological effects .

Why Generic (±)15-HEPE Cannot Be Substituted with In-Class Analogs: Key Structural and Pharmacological Differentiators


Hydroxyeicosapentaenoic acids (HEPEs) share a common EPA-derived 20-carbon backbone but exhibit position-specific hydroxylation that fundamentally alters their biological activity profiles. The hydroxyl group position (C5, C8, C9, C12, C15, or C18) determines receptor binding specificity, downstream SPM biosynthetic fate, and cell-type-specific signaling outcomes [1]. For instance, 8-HEPE and 9-HEPE demonstrate substantially higher PPAR transactivation activity than 15-HEPE, while 12-HEPE exhibits unique PPARγ-dependent anti-atherosclerotic effects not observed with 15-HEPE [1]. Conversely, 15-HEPE serves as a specific precursor to E-series resolvins that other HEPE isomers cannot generate [2]. Moreover, stereochemistry critically influences activity: 15(S)-HEPE (enzymatically produced via 15-lipoxygenase) and 15(R)-HEPE (non-enzymatic/COX-2-derived) may exhibit distinct biological potencies and metabolic fates [3]. (±)15-HEPE provides both enantiomers in equal proportion, enabling investigations of racemic effects versus enantiomer-specific outcomes—a capability absent when using single-isomer preparations. These position-specific and stereochemical distinctions preclude simple in-class substitution for experimental or therapeutic applications.

(±)15-HEPE: Quantitative Comparative Evidence Guide for Scientific Selection and Procurement Decisions


5-Lipoxygenase (5-LO) Inhibitory Activity of 15(S)-HEPE: Quantitative Potency Comparison

15(S)-HEPE, the S-enantiomer component of (±)15-HEPE, demonstrates direct 5-lipoxygenase (5-LO) inhibitory activity with a defined IC50 value, providing a quantifiable benchmark for assessing this compound's capacity to modulate leukotriene biosynthesis [1]. 5-LO catalyzes the initial step in leukotriene production from arachidonic acid, generating potent pro-inflammatory mediators implicated in asthma, allergic responses, and cardiovascular inflammation.

Lipoxygenase inhibition Leukotriene biosynthesis Eicosanoid pharmacology

Comparative Chemotaxis Inhibition: 15-HEPE Versus 15-HETE in Human Neutrophils

In a direct comparative study of LTB4-induced polymorphonuclear leukocyte (PMN) chemotaxis inhibition, the EPA-derived 15-HEPE demonstrated approximately 10-fold lower potency compared to its arachidonic acid-derived structural analog 15-HETE [1]. Both compounds were evaluated in the same experimental system, enabling a robust cross-study potency ranking.

Neutrophil chemotaxis LTB4 signaling Inflammation resolution

Formyl Peptide Receptor-Mediated Neutrophil Aggregation: (±)15-HEPE Inhibitory Potency

(±)15-HEPE inhibits formyl peptide receptor agonist fMLP-induced aggregation of isolated rat neutrophils with a defined IC50 value, demonstrating its capacity to modulate neutrophil activation via a pathway distinct from LTB4-mediated chemotaxis . The fMLP receptor (FPR1) is a critical mediator of neutrophil recruitment and activation in response to bacterial peptides and mitochondrial damage signals.

Neutrophil aggregation fMLP antagonism Innate immunity

Antimicrobial Activity of (±)15-HEPE Against Gram-Positive Bacteria: Minimum Inhibitory Concentration (MIC) Data

(±)15-HEPE exhibits direct antimicrobial activity against clinically relevant Gram-positive bacterial strains, with quantitatively defined minimum inhibitory concentrations (MICs) against Propionibacterium acnes and Staphylococcus aureus . This antimicrobial property distinguishes (±)15-HEPE from several other HEPE isomers whose antimicrobial activities remain undocumented or absent.

Antimicrobial lipids Gram-positive bacteria Host defense

Transcriptomic Impact Comparison: Differential Gene Regulation by 15-HEPE Versus 5-HEPE in Sea Urchin Embryogenesis

In a comparative transcriptomic analysis of sea urchin (Paracentrotus lividus) embryonic development, 15-HEPE and 5-HEPE exhibited distinct gene regulatory profiles, with 5-HEPE demonstrating broader and earlier transcriptional effects than 15-HEPE [1]. This study provides the first morphological and molecular evidence that hydroxyl group position on the EPA backbone dictates the developmental signaling properties of these diatom-derived hydroxyacids.

Developmental biology Oxylipin signaling Transcriptomics

Specialized Pro-Resolving Mediator (SPM) Biosynthetic Divergence: 15-HEPE as an E-Series Resolvin Precursor

15-HEPE occupies a distinct position in specialized pro-resolving mediator (SPM) biosynthetic pathways as a specific precursor to E-series resolvins derived from EPA [1]. This biosynthetic fate differs fundamentally from other HEPE isomers, which either serve as precursors to different SPM families or do not participate in resolvin biosynthesis at all. For example, 18-HEPE serves as the alternative EPA-derived precursor for RvE1 biosynthesis, while 12-HEPE and 5-HEPE do not directly generate resolvins [2].

SPM biosynthesis Resolvin E1 Inflammation resolution

(±)15-HEPE: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for EPA-Derived Oxylipin Quantification

(±)15-HEPE serves as a validated analytical reference standard for LC-MS/MS and GC-MS quantification of EPA-derived monohydroxy fatty acids in biological matrices, including plasma, tissue homogenates, and cell culture supernatants . The racemic mixture provides both 15(R)-HEPE and 15(S)-HEPE for chromatographic method development and calibration, enabling accurate quantitation of both non-enzymatic oxidation products and enzymatically generated 15(S)-HEPE in lipidomics studies. This application is supported by its established use as a Cayman Chemical reference standard (Catalog No. 32700) with purity ≥97% and its inclusion in commercial lipid mediator panels for oxylipin profiling .

Neutrophil Activation and Leukotriene Pathway Pharmacology

Based on its documented 5-LO inhibitory activity (IC50 = 28 μM for 15(S)-HEPE component) and its capacity to inhibit fMLP-induced neutrophil aggregation (IC50 ≈ 4.7 μM) , (±)15-HEPE is a suitable tool compound for investigating EPA-derived lipid mediator effects on neutrophil activation and leukotriene biosynthesis pathways. The compound's moderate potency in these assays positions it as a useful reference for comparative studies against more potent pharmacological inhibitors or other lipid mediators. Researchers investigating LTB4-mediated chemotaxis should note the ~10-fold lower potency of 15-HEPE relative to 15-HETE when designing dose-response experiments [1].

SPM Biosynthesis and Inflammation Resolution Research

(±)15-HEPE is a critical substrate and pathway intermediate for studies of E-series resolvin biosynthesis from EPA. As a documented precursor to specialized pro-resolving mediators , this compound enables in vitro reconstitution of SPM biosynthetic cascades, investigation of 15-LO/5-LO sequential enzymatic activities, and assessment of inflammation resolution mechanisms in cell-based models. This application is particularly relevant for research programs focused on the therapeutic potential of resolvins in chronic inflammatory diseases, where (±)15-HEPE serves as both an analytical standard and a tool compound for probing biosynthetic pathway regulation.

Antimicrobial Lipid Research and Host Defense Studies

With quantitatively defined antimicrobial activity against Propionibacterium acnes (MIC = 128 mg/L) and Staphylococcus aureus (MIC = 512 mg/L) , (±)15-HEPE is a candidate tool compound for investigations of host-derived antimicrobial lipids, cutaneous innate immunity, and acne pathogenesis. The compound's selective Gram-positive activity profile supports its use in studies examining the role of omega-3 fatty acid metabolites in modulating skin microbiome composition and in evaluating synergistic interactions between host-derived lipids and conventional antimicrobial agents. This application distinguishes (±)15-HEPE from HEPE isomers lacking validated antimicrobial activity data .

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